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Compound of Interest

Compound Name: p-(1-Imidazolylmethyl)aniline

Cat. No.: B8456319 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the experimental data available for

Amphethinile, a novel anti-mitotic agent. It is designed to offer researchers, scientists, and drug

development professionals a detailed understanding of the compound's mechanism of action,

preclinical and clinical findings, and analytical methodologies. This document moves beyond a

simple recitation of facts to provide a synthesized narrative that underscores the scientific

rationale behind the experimental choices and offers insights into the compound's potential

therapeutic applications.

Introduction to Amphethinile: A Novel Spindle
Poison
Amphethinile, chemically identified as 2-amino-3-cyano-5-(phenylthio)indole, is a synthetic

small molecule that has demonstrated significant anti-tumor and anti-mitotic properties.[1][2]

With a molecular formula of C15H11N3S and a molecular weight of 265.333, this indole

derivative has been the subject of preclinical and early clinical investigations as a potential

cancer therapeutic.[2] Its primary mechanism of action is the disruption of microtubule

dynamics, placing it in the class of drugs known as spindle poisons.[3][4][5][6]

Mechanism of Action: Targeting the Microtubule
Assembly
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Amphethinile exerts its cytotoxic effects by interfering with the normal function of microtubules,

which are essential components of the cytoskeleton and the mitotic spindle.

Inhibition of Tubulin Polymerization
Experimental evidence demonstrates that amphethinile directly inhibits the assembly of tubulin

into microtubules in vitro.[5][6] This inhibition disrupts the dynamic instability of microtubules,

which is critical for the proper segregation of chromosomes during mitosis.

Interaction with the Colchicine Binding Site
Further mechanistic studies have revealed that amphethinile interacts with tubulin at a site that

overlaps with the binding site of colchicine, a well-known microtubule-depolymerizing agent.[5]

[6] This is supported by findings that amphethinile can displace colchicine from tubulin.[5][6]

This interaction is associated with a stimulation of GTPase activity in vitro, and the affinity

constant (Ka) for the binding of amphethinile to tubulin has been determined to be 1.3 x 10(6)

M-1.[6]

The following diagram illustrates the proposed mechanism of action of Amphethinile at the

cellular level:
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Caption: Proposed mechanism of action of Amphethinile.
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Preclinical and Clinical Evaluation
Amphethinile has undergone a series of preclinical studies in various cancer models, as well as

a phase I clinical trial.

In Vitro Efficacy
In vitro studies have shown that amphethinile induces a G2/M phase block in murine leukemia

cells.[1][7][8] A notable finding is its equal toxicity towards both parental and daunorubicin-

resistant P388 cells.[1][7][8] These resistant cells exhibit high cross-resistance to established

anti-mitotic agents like vincristine and vinblastine.[1][7][8]

Overcoming Multidrug Resistance
Drug accumulation studies have indicated that while resistance in the P388 cell line is

associated with decreased intracellular accumulation of daunorubicin, vincristine, and

vinblastine, this effect is significantly less pronounced for amphethinile.[1][7] This suggests that

amphethinile may be a poor substrate for the P-glycoprotein (P-gp) efflux pump, a common

mechanism of multidrug resistance.[1][7]

The experimental workflow for assessing drug accumulation is outlined below:
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Caption: Workflow for Drug Accumulation Studies.

Pharmacokinetic Profile
Pharmacokinetic studies in male mice have provided initial data on the absorption, distribution,

metabolism, and excretion (ADME) of amphethinile.[1][7] Following a bolus intravenous

injection, the drug exhibited a biphasic decline in serum concentration.[1]
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Table 1: Pharmacokinetic Parameters of Amphethinile in Mice

Parameter Value

Area Under the Curve (AUC) at LD10 ~313 µg/L·h

Alpha Half-life (t½α) ~8 minutes

Beta Half-life (t½β) ~100 minutes

Data sourced from McGown et al. (1988).[1][7]

Phase I Clinical Trial
A phase I clinical study of amphethinile was conducted to evaluate its safety, tolerability, and

pharmacokinetics in cancer patients.[3][4] The starting dose was 40 mg/m², with dose

escalation up to 1200 mg/m².[3] Significant toxicities, including nausea, vomiting, lethargy, and

severe tumor pain, were observed at doses of 800 and 1200 mg/m².[3] Unfortunately, dose-

limiting toxicities prevented the achievement of a consistently cytotoxic drug exposure, and the

trial was discontinued.[3][4]

Analytical Methodologies
The quantification of amphethinile in biological matrices is crucial for pharmacokinetic and drug

metabolism studies.

Spectrophotometry
For in vitro drug accumulation studies, a spectrophotometric method has been employed.[1]

After incubation with the drug, cells are lysed, and the drug is extracted with chloroform. The

concentration of amphethinile is then determined by measuring the absorbance at 304 nm.[1]

Protocol for Spectrophotometric Quantification of Intracellular Amphethinile:

Cell Incubation: Incubate P388 cells (10^6 cells/mL) with 10 µM amphethinile for 2 hours at

37°C.
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Cell Lysis: Centrifuge the cell suspension, wash the pellet with phosphate-buffered saline

(PBS), and lyse the cells in distilled water via sonication.

Drug Extraction: Extract the drug from the cell lysate into chloroform.

Quantification: Measure the absorbance of the chloroform extract at 304 nm using a

spectrophotometer.

Standard Curve: Generate a standard curve using known concentrations of amphethinile to

determine the intracellular drug concentration.

Conclusion and Future Directions
Amphethinile is a novel anti-mitotic agent with a distinct mechanism of action involving the

inhibition of tubulin polymerization at the colchicine binding site. Preclinical studies

demonstrated its potential to overcome multidrug resistance, a significant challenge in cancer

chemotherapy. However, a phase I clinical trial revealed dose-limiting toxicities that have so far

hindered its further clinical development via the intravenous route.

Future research could explore alternative formulations or delivery systems to improve the

therapeutic index of amphethinile. Additionally, further investigation into its potential efficacy in

specific cancer types, particularly those with known resistance to other tubulin-targeting agents,

may be warranted. The development of more sensitive and specific analytical methods, such

as liquid chromatography-tandem mass spectrometry (LC-MS/MS), would also be beneficial for

more detailed pharmacokinetic and metabolism studies.
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To cite this document: BenchChem. [An In-depth Technical Guide to the Experimental Data
of Amphethinile]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8456319#cas-number-120107-85-9-experimental-
data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b8456319#cas-number-120107-85-9-experimental-data
https://www.benchchem.com/product/b8456319#cas-number-120107-85-9-experimental-data
https://www.benchchem.com/product/b8456319#cas-number-120107-85-9-experimental-data
https://www.benchchem.com/product/b8456319#cas-number-120107-85-9-experimental-data
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8456319?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8456319?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

